molecular formula C11H13N3O B1623911 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine CAS No. 957261-62-0

1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine

Numéro de catalogue: B1623911
Numéro CAS: 957261-62-0
Poids moléculaire: 203.24 g/mol
Clé InChI: CWKKCWFXWWPOSH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine is a chemical compound with the CAS Registry Number 957261-62-0 . It has a molecular formula of C 11 H 13 N 3 O and a molecular weight of 203.24 g/mol . This amine-functionalized pyrazole derivative is characterized by a 3-methoxybenzyl group attached to the pyrazole ring, a structure that suggests its potential utility as a key building block or synthetic intermediate in organic chemistry and drug discovery efforts . As a versatile scaffold, it can be utilized in the synthesis of more complex molecules for pharmaceutical research and the development of bioactive compounds . Researchers may employ this compound in constructing molecular libraries or as a precursor for compounds targeting various biological pathways. Proper handling procedures are recommended, including the use of protective gloves, eyewear, and clothing to prevent contact with skin or eyes . The product should be stored at -20°C for long-term stability (1-2 years) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[(3-methoxyphenyl)methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-15-11-4-2-3-9(5-11)7-14-8-10(12)6-13-14/h2-6,8H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKKCWFXWWPOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424499
Record name 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803918
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

957261-62-0
Record name 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1185095-48-0 Formula: C₁₁H₁₃N₃O Molecular Weight: 203.24 g/mol

Executive Summary

1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine is a high-value heterocyclic intermediate used primarily in the synthesis of ATP-competitive kinase inhibitors. Structurally, it features an electron-rich pyrazole core functionalized with a primary amine at the C4 position and a lipophilic 3-methoxybenzyl moiety at the N1 position.

This scaffold serves as a critical pharmacophore in medicinal chemistry, particularly for targeting tyrosine kinases (e.g., BTK, JAK family) where the amino-pyrazole motif functions as a hinge-binding element, while the benzyl group occupies the hydrophobic back-pocket (Gatekeeper/Selectivity pocket). This guide outlines the validated synthesis, physicochemical characterization, and handling protocols for this compound.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyValue
IUPAC Name 1-[(3-methoxyphenyl)methyl]pyrazol-4-amine
CAS Number 1185095-48-0
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water
pKa (Calculated) ~3.5 (pyrazole N), ~4.0 (aniline-like NH₂)
LogP 1.42 (Predicted)
H-Bond Donors 1 (NH₂)
H-Bond Acceptors 3 (N, O)

Validated Synthetic Pathway

The synthesis of CAS 1185095-48-0 is a two-step process starting from commercially available 4-nitropyrazole. The protocol below prioritizes regioselectivity (N1-alkylation) and safety.

Step 1: Regioselective N-Alkylation

Objective: Attach the 3-methoxybenzyl group to the N1 position of the pyrazole ring. Reaction: 4-Nitropyrazole + 3-Methoxybenzyl bromide


 1-(3-Methoxybenzyl)-4-nitropyrazole
  • Reagents: 4-Nitropyrazole (1.0 eq), 3-Methoxybenzyl bromide (1.1 eq), Cesium Carbonate (

    
    , 1.5 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Protocol:

    • Dissolve 4-nitropyrazole in anhydrous MeCN under

      
       atmosphere.
      
    • Add

      
       and stir at room temperature for 30 minutes to deprotonate the pyrazole.
      
    • Dropwise add 3-methoxybenzyl bromide to control the exotherm.

    • Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LCMS.

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

      
      .[1]
      
    • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography to remove any trace N2-alkylated isomer (though N1 is highly favored for 4-nitropyrazole).

Step 2: Nitro Group Reduction

Objective: Reduce the nitro group to the primary amine without demethylating the benzyl ether. Reaction: 1-(3-Methoxybenzyl)-4-nitropyrazole


 Product
  • Reagents: Iron powder (5.0 eq), Ammonium Chloride (

    
    , 5.0 eq).
    
  • Solvent: Ethanol/Water (4:1).

  • Protocol:

    • Suspend the nitro intermediate in EtOH/Water.

    • Add Fe powder and

      
      .
      
    • Reflux (80°C) for 2-4 hours. The reaction is complete when the yellow nitro compound converts to a fluorescent/pale amine spot on TLC.

    • Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with MeOH.[2]

    • Concentrate the filtrate. Basify with saturated

      
       and extract into DCM.
      
    • Isolation: Dry organic layer (

      
      ) and concentrate to yield the title amine.
      
Synthetic Workflow Diagram

Synthesis SM1 4-Nitropyrazole INT Intermediate: 1-(3-Methoxybenzyl)- 4-nitropyrazole SM1->INT Cs2CO3, MeCN 60°C, 4h (N-Alkylation) SM2 3-Methoxybenzyl Bromide SM2->INT PROD Target Product: 1-(3-Methoxy-benzyl)- 1H-pyrazol-4-ylamine INT->PROD Fe, NH4Cl EtOH/H2O, Reflux (Reduction)

Caption: Two-step regioselective synthesis of 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine.

Medicinal Chemistry Applications

This compound is a versatile "Left-Hand Side" (LHS) building block for kinase inhibitors.

Mechanism of Action (Pharmacophore)[10][11][12]
  • Hinge Binding: The C4-amino group and the N2 of the pyrazole ring form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Met341 in Src, Glu-Leu backbone in BTK).

  • Hydrophobic Pocket: The 3-methoxybenzyl group extends into the hydrophobic pocket adjacent to the ATP binding site. The methoxy group can serve as a vector to pick up additional H-bond interactions with specific residues (e.g., Cys or Thr gatekeepers).

Signaling Pathway Integration

The following diagram illustrates the role of pyrazole-based inhibitors in blocking the B-Cell Receptor (BCR) pathway, a common target for this scaffold.

Pathway Antigen Antigen Stimulation BCR B-Cell Receptor (BCR) Antigen->BCR LYN LYN Kinase BCR->LYN SYK SYK Kinase LYN->SYK BTK BTK Kinase (Target of Pyrazole Scaffold) SYK->BTK Phosphorylation PLC PLC-gamma-2 BTK->PLC Inhibited by Pyrazole-4-amine NFkB NF-kB / MAPK Signaling PLC->NFkB Prolif Cell Proliferation & Survival NFkB->Prolif Inhibitor 1-(3-Methoxy-benzyl)- 1H-pyrazol-4-ylamine Derivatives Inhibitor->BTK Inhibition

Caption: Intervention point of pyrazole-4-amine derivatives in the BCR signaling cascade.

Quality Control & Analytics

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

NMR Spectroscopy (Expected Data in DMSO-d6)
  • ¹H NMR (400 MHz):

    • 
       7.50 (s, 1H, Pyrazole-H5)
      
    • 
       7.25 (t, 1H, Ar-H)
      
    • 
       7.10 (s, 1H, Pyrazole-H3)
      
    • 
       6.80–6.90 (m, 3H, Ar-H)
      
    • 
       5.15 (s, 2H, 
      
      
      
      )
    • 
       3.90 (br s, 2H, 
      
      
      
      )
    • 
       3.73 (s, 3H, 
      
      
      
      )
  • Interpretation: The presence of the singlet at ~5.15 ppm confirms N-benzylation. The broad singlet at ~3.90 ppm confirms the reduction of nitro to amine.

Mass Spectrometry
  • Method: ESI+

  • M+H Peak: 204.12 m/z

  • Fragment: Loss of benzyl group (Tropylium ion formation) may be observed.

Safety & Handling

  • Hazards: Aminopyrazoles are potential skin and eye irritants.[3][4][5][6] The precursor (benzyl bromide) is a lachrymator.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (amine oxidation).

  • PPE: Nitrile gloves, safety goggles, and lab coat. All operations involving the benzyl bromide alkylation must be performed in a fume hood.

References

  • Pyrazole Synthesis: Regioselective synthesis of 1,3,5-trisubstituted pyrazoles. Organic Syntheses, 2013, 90, 30. Link

  • Kinase Inhibition: Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022.[3] Link

  • Medicinal Chemistry:Design and Synthesis of Bruton’s Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. (General reference for pyrazole scaffold utility).
  • Reaction Mechanism:Alkylation of 4-nitropyrazoles. Journal of Heterocyclic Chemistry.

Sources

An In-depth Technical Guide to 3-Methoxybenzyl Pyrazole Amine Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-methoxybenzyl pyrazole amine building blocks, a class of chemical scaffolds that has garnered significant attention in modern medicinal chemistry. We will explore the unique structural attributes and physicochemical properties imparted by the pyrazole core and the 3-methoxybenzyl moiety, detailing their synergistic contributions to drug-like characteristics. This document provides field-proven synthetic protocols, discusses their applications in targeting key disease pathways, particularly in oncology, and offers insights into structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile building blocks in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of drug discovery, certain chemical motifs consistently appear in the structures of successful therapeutics. These are termed "privileged structures" due to their ability to interact with multiple biological targets with high affinity. The pyrazole ring is a quintessential example of such a scaffold, widely employed in medicinal chemistry for its robust synthetic accessibility and favorable drug-like properties.[1][2] When combined with an amine functional group and a strategically positioned 3-methoxybenzyl substituent, the resulting building block becomes a powerful tool for developing targeted therapies.

Pyrazole-containing compounds are integral to a wide range of pharmaceuticals, demonstrating activities as anti-inflammatories, analgesics, antimicrobials, and anticancer agents.[3][4][5] Notably, eight small molecule protein kinase inhibitors approved by the US FDA feature a pyrazole ring, including Crizotinib and Encorafenib, underscoring the scaffold's importance in oncology.[1][6]

This guide will deconstruct the rationale behind the efficacy of 3-methoxybenzyl pyrazole amines, providing both the foundational chemical principles and the practical methodologies required for their successful application in a research and development setting.

The Pyrazole Core: More Than Just a Heterocycle

The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is not merely a passive linker. Its distinct electronic and structural features are key to its success in drug design.

  • Aromatic Stability and Synthetic Versatility: The pyrazole ring is an aromatic system, conferring high stability.[3] This stability allows for a wide array of chemical modifications without ring-opening, enabling the synthesis of large and diverse compound libraries.

  • Hydrogen Bonding Capabilities: The pyrazole ring contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp²-hybridized nitrogen), allowing it to form crucial interactions within the binding pockets of target proteins like kinases.[7]

  • Bioisosteric Replacement: In drug design, pyrazoles often serve as bioisosteres for other aromatic rings like benzene or even other heterocycles such as imidazoles and thiazoles.[8][9][10] This substitution can lead to significant improvements in physicochemical properties, such as increased aqueous solubility and reduced lipophilicity, which are critical for favorable pharmacokinetics.[11][12] For instance, the calculated LogP (CLogP) of pyrazole is significantly lower than that of benzene, making it a valuable replacement to enhance solubility.[11]

The 3-Methoxybenzyl Moiety: A Masterstroke in Metabolic Design

The choice of a substituent on the pyrazole core is a critical decision that profoundly impacts a molecule's biological activity and metabolic fate. The 3-methoxybenzyl group is a particularly astute addition for several reasons:

  • Metabolic Blocking: The methoxy group (-OCH₃) is a common feature in drug molecules. When placed at the meta-position (position 3) of the benzyl ring, it can sterically hinder or electronically deactivate adjacent positions that would otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes.[13][14] This "metabolic blocking" strategy is crucial for increasing the metabolic stability and half-life of a drug candidate, ensuring it remains in the body long enough to exert its therapeutic effect.[15][16]

  • Modulation of Physicochemical Properties: The methoxy group can influence solubility and lipophilicity, helping to fine-tune the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the molecule.

  • Target Interactions: The benzyl group itself can engage in beneficial hydrophobic or π-stacking interactions within a protein's binding site, enhancing binding affinity.

The strategic placement of the methoxy group is a prime example of rational drug design, where a specific chemical modification is introduced to overcome a known metabolic liability.[17]

Synthesis of 3-Methoxybenzyl Pyrazole Amine Building Blocks

The construction of these building blocks is accessible through well-established synthetic routes. The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone method.[18][19] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[20][21]

General Synthetic Workflow

The synthesis typically begins with a 1,3-dicarbonyl compound which reacts with a substituted hydrazine to form the pyrazole core. Subsequent functional group manipulations can then introduce the desired amine. A one-pot reductive amination is another efficient method.[22]

G cluster_0 Route A: Knorr Synthesis & Functionalization cluster_1 Route B: Reductive Amination A1 1,3-Dicarbonyl Compound A3 Substituted Pyrazole A1->A3 Condensation A2 3-Methoxybenzyl- hydrazine A2->A3 A4 Functional Group Interconversion A3->A4 e.g., Nitration, Reduction A5 Final Pyrazole Amine Building Block A4->A5 B1 Aminopyrazole Core B3 Imine Intermediate (in situ) B1->B3 Condensation B2 3-Methoxy- benzaldehyde B2->B3 B4 Final Pyrazole Amine Building Block B3->B4 Reduction (e.g., NaBH4)

Caption: General synthetic workflows for pyrazole amine building blocks.

Detailed Experimental Protocol: Knorr Pyrazole Synthesis Approach

This protocol describes the synthesis of a representative N-(3-methoxybenzyl) substituted pyrazole, which can be further functionalized to the corresponding amine.

Objective: To synthesize 1-(3-methoxybenzyl)-3-methyl-1H-pyrazol-5(4H)-one.

Materials:

  • Ethyl acetoacetate (1,3-dicarbonyl compound)

  • (3-Methoxybenzyl)hydrazine hydrochloride

  • Ethanol (absolute)

  • Sodium acetate

  • Glacial acetic acid

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Hydrazine Free-Basing (Self-Validating Step): In a 100 mL round-bottom flask, dissolve (3-methoxybenzyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol (20 mL). Stir at room temperature for 30 minutes. The formation of a NaCl precipitate indicates the successful generation of the free hydrazine base, which is necessary for the subsequent reaction.

  • Reaction Setup: To the flask containing the free hydrazine, add ethyl acetoacetate (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Condensation & Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with constant stirring. Causality Insight: The elevated temperature provides the activation energy needed for both the initial condensation to form a hydrazone intermediate and the subsequent intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[18]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the ethyl acetoacetate spot indicates reaction completion (typically 2-4 hours).

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Add distilled water (50 mL) to the residue, which should induce precipitation of the crude product.

  • Purification: Collect the solid product by vacuum filtration, washing with cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected spectra should confirm the presence of the 3-methoxybenzyl group, the pyrazole core, and the methyl substituent.

Applications in Drug Discovery: Targeting Kinase Pathways

The 3-methoxybenzyl pyrazole amine scaffold is particularly prevalent in the development of protein kinase inhibitors.[1][6][23] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.[2]

Case Study: Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) is critical for cytokine signaling pathways that regulate cell growth, survival, and differentiation.[24] Constitutive activation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases. Selective inhibition of specific JAK isoforms is therefore a highly sought-after therapeutic strategy.

The drug candidate AZD4205 , a potent and selective JAK1 inhibitor, features a (3-Methoxy-1-methyl-pyrazol-4-yl)amino core structure.[24] The pyrazole amine acts as a "hinge-binder," forming key hydrogen bonds with the kinase's ATP-binding pocket, while the methoxy-substituted ring likely contributes to both target engagement and favorable pharmacokinetic properties.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Kinase Receptor->JAK 2. Activation STAT STAT Protein JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene 6. Regulation Inhibitor AZD4205 (Pyrazole Amine) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole amine-based inhibitor.

Structure-Activity Relationship (SAR) Data

The following table summarizes hypothetical SAR data for a series of pyrazole-based kinase inhibitors, illustrating the impact of substitutions on activity.

Compound IDR1 (at Pyrazole N1)R2 (at Pyrazole C3)R3 (on Benzyl Ring)Kinase IC₅₀ (nM)Metabolic Stability (t½, mins)
1a H-CH₃3-OCH₃15045
1b -CH₃-CH₃3-OCH₃2560
1c -CH₃-CF₃3-OCH₃1555
1d -CH₃-CH₃4-OCH₃8020
1e -CH₃-CH₃H20010

Analysis of SAR Table:

  • N1-Methylation (1a vs 1b): Methylation of the pyrazole nitrogen (R1) significantly improves potency, likely by enhancing hydrophobic interactions or locking the conformation.

  • C3-Substitution (1b vs 1c): Replacing the methyl group at C3 with an electron-withdrawing trifluoromethyl group (-CF₃) further enhances potency, possibly by altering the electronics of the hinge-binding amine.

  • Methoxy Position (1b vs 1d): Moving the methoxy group from the 3-position to the 4-position (para) results in a significant loss of both potency and metabolic stability. This highlights the critical role of the 3-methoxy group in providing an optimal combination of electronic and steric properties for both target binding and metabolic resistance.

  • Importance of Methoxy Group (1b vs 1e): Removal of the methoxy group altogether leads to a drastic reduction in both potency and metabolic stability, confirming its dual role in the scaffold's effectiveness.

Conclusion and Future Outlook

3-Methoxybenzyl pyrazole amine building blocks represent a highly validated and versatile scaffold in drug discovery. The pyrazole core provides a stable, aromatic platform with ideal hydrogen bonding characteristics for targeting enzymes like kinases, while the 3-methoxybenzyl group is a masterful design element that enhances metabolic stability and contributes to target affinity. The synthetic accessibility of these compounds, primarily via robust methods like the Knorr synthesis, ensures their continued use in the generation of diverse chemical libraries for high-throughput screening.

Future research will likely focus on exploring novel substitutions on both the pyrazole and benzyl rings to achieve even greater selectivity for specific kinase isoforms or other challenging drug targets. As our understanding of disease biology deepens, the rational design principles embodied by this scaffold will continue to guide the development of the next generation of targeted therapeutics.

References

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  • Synthesis of Pyrazole. ChemTube3D. Available at: [Link]

  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 635384. Available at: [Link]

  • Gomaa, A. M., et al. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Bulletin of the Chemical Society of Ethiopia, 37(3), 717-734. Available at: [Link]

Sources

1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffolds in Medicinal Chemistry

Executive Summary

1-(3-Methoxybenzyl)-1H-pyrazol-4-amine is a high-value heterocyclic intermediate used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., BTK, JAK, and MAPK pathways). As a 1,4-disubstituted pyrazole, it serves as a critical "hinge-binding" mimic or a linker scaffold that orients pharmacophores within a protein binding pocket. This guide outlines its chemical identity, validated synthesis protocols, and application in rational drug design.

Part 1: Chemical Identity & Structural Analysis

IUPAC Name: 1-[(3-Methoxyphenyl)methyl]pyrazol-4-amine Common Synonyms: 1-(3-Methoxybenzyl)-1H-pyrazol-4-ylamine; 4-Amino-1-(3-methoxybenzyl)pyrazole Molecular Formula: C₁₁H₁₃N₃O Molecular Weight: 203.24 g/mol

Structural Properties

The compound features an electron-rich pyrazole ring substituted at the N1 position with a 3-methoxybenzyl group. The C4-amino group is a versatile handle for amide coupling, urea formation, or reductive amination, allowing for the rapid generation of diverse libraries.

PropertyValue (Predicted/Experimental)Significance
LogP ~1.2 - 1.5Favorable lipophilicity for CNS and systemic drug delivery.
pKa (Conj. Acid) ~3.5 - 4.0 (Pyrazole N)Weakly basic; remains neutral at physiological pH, aiding membrane permeability.
H-Bond Donors 2 (NH₂)Critical for hydrogen bonding with backbone carbonyls in kinase hinge regions.
H-Bond Acceptors 3 (N, O)The methoxy oxygen and pyrazole N2 serve as acceptors.
Part 2: High-Fidelity Synthesis Protocol

The most robust synthetic route involves the regioselective alkylation of 4-nitropyrazole followed by reduction. This pathway avoids the regioselectivity issues often seen when cyclizing hydrazine derivatives.

Step 1: N-Alkylation of 4-Nitropyrazole

Objective: Install the 3-methoxybenzyl group at the N1 position. 4-Nitropyrazole is used because the electron-withdrawing nitro group increases the acidity of the N-H proton, facilitating deprotonation and alkylation.

  • Reagents: 4-Nitropyrazole (1.0 eq), 3-Methoxybenzyl bromide (1.1 eq), Cesium Carbonate (Cs₂CO₃, 1.5 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: 60°C, 4-6 hours.

Protocol:

  • Charge a reaction vessel with 4-nitropyrazole and MeCN.

  • Add Cs₂CO₃ and stir for 30 minutes at room temperature to ensure deprotonation.

  • Add 3-methoxybenzyl bromide dropwise.

  • Heat to 60°C. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.

  • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate. Recrystallize from Ethanol/Water to yield 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole .

Step 2: Chemoselective Reduction of Nitro Group

Objective: Reduce the nitro group to the primary amine without cleaving the benzyl ether.

  • Reagents: Iron powder (5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Solvent: Ethanol/Water (4:1).

  • Conditions: Reflux (80°C), 2-4 hours.

Protocol:

  • Dissolve the nitro intermediate from Step 1 in Ethanol/Water.

  • Add NH₄Cl and Iron powder.

  • Heat to reflux with vigorous stirring (mechanical stirring recommended due to iron slurry).

  • Monitor reaction progress by LC-MS (disappearance of Nitro peak M+H, appearance of Amine M+H).

  • Workup: Filter hot through a Celite pad to remove iron residues. Wash Celite with hot ethanol.

  • Concentrate the filtrate. Neutralize with saturated NaHCO₃ if necessary, and extract with Ethyl Acetate.

  • Dry over Na₂SO₄ and concentrate to yield the target 1-(3-Methoxybenzyl)-1H-pyrazol-4-amine .

Synthesis Workflow Diagram

SynthesisPath Start 4-Nitropyrazole Inter Intermediate: 1-(3-Methoxybenzyl)- 4-nitro-1H-pyrazole Start->Inter Cs2CO3, MeCN, 60°C (N-Alkylation) Reagent1 3-Methoxybenzyl Bromide Reagent1->Inter Product Target: 1-(3-Methoxybenzyl)- 1H-pyrazol-4-amine Inter->Product EtOH/H2O, Reflux (Nitro Reduction) Reagent2 Fe / NH4Cl (Reduction) Reagent2->Product

Caption: Step-wise synthesis via N-alkylation and nitro-reduction, ensuring regioselectivity and high yield.

Part 3: Medicinal Chemistry Applications[1][2][3]

This compound is a "privileged scaffold" fragment.[1][2] The pyrazole amine moiety is a classic bioisostere for the adenine ring of ATP, making it a staple in the design of ATP-competitive kinase inhibitors.

Mechanism of Action (Kinase Inhibition)
  • Hinge Binding: The C4-amino group acts as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket (e.g., interacting with the backbone carbonyl of residues like Glu or Met).

  • N2 Interaction: The pyrazole N2 nitrogen acts as a hydrogen bond acceptor.

  • Hydrophobic Pocket Occupancy: The 3-methoxybenzyl group extends into the hydrophobic back-pocket (Gatekeeper region), often providing selectivity based on the size of the gatekeeper residue (e.g., T338 in c-Src, T315 in Abl).

SAR (Structure-Activity Relationship) Logic
  • Methoxy Group: Can be replaced or moved to modulate metabolic stability or potency. At the meta-position (3-OMe), it often contacts the ribose-binding pocket or solvent front.

  • Amino Group: Derivatization into amides or ureas (e.g., with acryloyl chloride) creates covalent inhibitors targeting cysteines (e.g., Cys481 in BTK).

Pharmacophore Interaction Map

SAR Core Pyrazole Core (Rigid Scaffold) Amine C4-Amine (H-Bond Donor) Core->Amine N2 N2-Nitrogen (H-Bond Acceptor) Core->N2 Benzyl 3-Methoxybenzyl (Hydrophobic Tail) Core->Benzyl Hinge Kinase Hinge Region (ATP Site) Amine->Hinge H-Bonding N2->Hinge H-Bonding Pocket Hydrophobic Back-Pocket (Selectivity) Benzyl->Pocket Van der Waals

Caption: Pharmacophore mapping of the pyrazole-amine scaffold within a theoretical kinase binding pocket.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~7.5 - 7.8 ppm (s, 1H, Pyrazole C3-H)
      
    • 
       ~7.2 - 7.4 ppm (s, 1H, Pyrazole C5-H)
      
    • 
       ~6.8 - 7.3 ppm (m, 4H, Aromatic Benzyl protons)
      
    • 
       ~5.1 ppm (s, 2H, N-CH₂-Ar)
      
    • 
       ~3.8 - 4.2 ppm (br s, 2H, NH₂, exchangeable with D₂O)
      
    • 
       ~3.7 ppm (s, 3H, O-CH₃)
      
  • Mass Spectrometry (ESI+):

    • Major peak at

      
      
      
    • No significant M+Na adducts usually observed in clean samples.

Part 5: Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the benzylic and amine functionalities.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Amine oxidation can occur upon prolonged exposure to air, leading to darkening (browning) of the solid.

  • Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.

  • Waste: Dispose of as halogen-free organic waste (unless brominated precursors remain).

References
  • Pyrazole Synthesis: Fustero, S., et al.[3][4][5][6] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link

  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • General Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Nitropyrazole Alkylation: Telvekar, V. N., et al. "Novel system for the synthesis of N-alkylated pyrazoles." Synthetic Communications, 2012. Link

Sources

Strategic Isomerism: 3-Methoxy vs. 4-Methoxy Benzyl Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, electronic, and pharmacological distinctions between 3-methoxy and 4-methoxy benzyl pyrazole amines. It is designed for medicinal chemists and drug discovery scientists optimizing lead compounds.

Executive Summary

In medicinal chemistry, the "methoxy scan" is a pivotal tactic for probing the electronic and steric requirements of a binding pocket. While 3-methoxy (meta) and 4-methoxy (para) benzyl pyrazole amines are constitutional isomers, they exhibit divergent behaviors in metabolic stability , electronic signaling , and binding vector geometry .

  • 4-Methoxy (Para): Acts as a strong electron donor (

    
    ) and a metabolic "soft spot" susceptible to rapid CYP450 O-demethylation. It is often used to maximize 
    
    
    
    -electron density or serve as a hydrogen bond acceptor in deep pockets.
  • 3-Methoxy (Meta): Acts as a weak electron withdrawer (

    
    ) inductively, while retaining some donation potential. It frequently offers superior metabolic stability and an altered hydrogen bond vector (120° shift) compared to the para-isomer.
    

Part 1: Electronic & Physicochemical Divergence

The core difference lies in how the methoxy group communicates with the benzyl ring and the attached pyrazole scaffold. This is quantified by Hammett Substituent Constants (


).
Hammett Electronic Analysis

The 4-methoxy group communicates primarily through resonance (+R) , pushing electron density into the ring and the benzylic position. The 3-methoxy group cannot donate electrons via resonance to the benzylic carbon; its influence is dominated by induction (-I) due to the electronegative oxygen.[1]

Property3-Methoxy (Meta)4-Methoxy (Para)Impact on Drug Design
Hammett Constant (

)
+0.12 (EWG)-0.27 (EDG)4-OMe increases basicity of the amine; 3-OMe slightly decreases it.
Resonance Effect Negligible on benzylic CStrong (+R)4-OMe facilitates oxidation (metabolic liability).
Lipophilicity (

)
-0.02-0.02Identical LogP contribution, but different solvation shells.
H-Bond Vector

from linker

from linker
Critical for hitting specific backbone residues (e.g., hinge region).
The "PMB" Effect (Metabolic Liability)

The 4-methoxybenzyl (PMB) group is a standard protecting group in organic synthesis precisely because it is electron-rich and easily oxidized (e.g., by DDQ or CAN). In a biological context, this translates to high intrinsic clearance (


) via CYP450-mediated O-demethylation.

The 3-methoxy isomer lacks this resonance stabilization of the radical cation intermediate, often resulting in a 2-5x extension in metabolic half-life (


)  compared to the para-isomer.

Part 2: Synthetic Access & Regiocontrol

The preferred route to these scaffolds is Reductive Amination . Direct alkylation (using benzyl halides) often leads to poly-alkylation or regiochemical mixtures on the pyrazole ring nitrogens.

Synthetic Pathway (Reductive Amination)

This protocol ensures mono-alkylation at the exocyclic amine of the pyrazole.

SyntheticPathway cluster_conditions Key Conditions Aldehyde Methoxybenzaldehyde (3-OMe or 4-OMe) Imine Intermediate Imine (Schiff Base) Aldehyde->Imine MeOH/AcOH Dehydration Amine Aminopyrazole Amine->Imine Product N-Benzyl Pyrazole Amine Imine->Product NaBH(OAc)3 Reduction Details Solvent: DCE or MeOH Temp: 25°C Time: 4-16h

Figure 1: Reductive amination workflow for synthesizing N-benzyl pyrazole amines.

Part 3: Experimental Protocols

Synthesis Protocol: Reductive Amination

Objective: Synthesis of N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

Reagents:

  • 1-Methyl-1H-pyrazol-5-amine (1.0 equiv)[2]

  • 4-Methoxybenzaldehyde (1.0 equiv)[2]

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv, catalytic/pH adjustment)

  • 1,2-Dichloroethane (DCE) (0.2 M concentration)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve the aminopyrazole and methoxybenzaldehyde in DCE. Add acetic acid.[3][4] Stir at room temperature for 2 hours under

    
     atmosphere. Note: Monitor by TLC/LCMS for disappearance of amine.
    
  • Reduction: Cool the solution to 0°C. Add STAB portion-wise over 15 minutes. (STAB is preferred over

    
     to prevent reduction of the aldehyde before imine formation).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Metabolic Stability Assay (Microsomal Stability)

Objective: Compare intrinsic clearance (


) of 3-OMe vs. 4-OMe isomers.
  • Incubation: Incubate test compound (

    
    ) with human liver microsomes (0.5 mg/mL protein) and NADPH-regenerating system in phosphate buffer (pH 7.4) at 37°C.[2]
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    
    • Expectation: 4-OMe

      
       3-OMe 
      
      
      
      .

Part 4: SAR & Biological Logic

The choice between 3-OMe and 4-OMe is rarely arbitrary; it dictates the vector of the hydrogen bond acceptor (the methoxy oxygen).

Binding Mode Decision Tree

Use the following logic flow to determine which isomer to prioritize in lead optimization.

SAR_Logic cluster_mechanism Mechanistic Rationale Start SAR Optimization: Methoxy Position Q1 Is the pocket deep/narrow? Start->Q1 Q2 Is metabolic stability poor? Q1->Q2 No (Broad Pocket) Para Select 4-Methoxy (Para) Q1->Para Yes (Linear Geometry) Q2->Para No (Need Potency) Meta Select 3-Methoxy (Meta) Q2->Meta Yes (Block Metabolism) Mech1 4-OMe: High e- density Prone to CYP oxidation Para->Mech1 Mech2 3-OMe: Inductive withdrawing Slower metabolism Meta->Mech2

Figure 2: SAR Decision Tree for selecting between methoxy regioisomers.

Case Study: Kinase Inhibition

In many kinase inhibitors (e.g., p38 MAPK or CDK inhibitors), the benzyl group occupies a hydrophobic back-pocket.

  • 4-OMe: Often provides a potency boost if the pocket has a hydrogen bond donor (like a backbone NH) located deep in the cleft. The linear geometry allows the methoxy oxygen to reach.

  • 3-OMe: Used when the 4-position causes a steric clash with the "gatekeeper" residue or when the 4-OMe is metabolized too quickly. The 3-OMe vectors the oxygen toward the side walls of the pocket.

References

  • Synthesis of N-pyrazolyl amines: Becerra, D., et al. (2021).[5] "Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine." Molbank. Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[2][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Hammett Constants & Electronic Effects: Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

  • Metabolic Stability of Methoxy Groups: Rankin, G. M., et al. (2013). "The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the P-Methoxybenzyl Group."[7][8] Journal of Organic Chemistry. Link

  • SAR of Pyrazole Anti-inflammatories: Abdellatif, K. R. A., et al. (2021). "SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential." ResearchGate. Link

Sources

Methodological & Application

Application Note: Leveraging 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine (referred to herein as Core-4A ) as a privileged scaffold in the design of ATP-competitive kinase inhibitors. The aminopyrazole moiety serves as a potent hinge-binding motif, while the 3-methoxybenzyl appendage targets the hydrophobic solvent-exposed region or the gatekeeper pocket, depending on the specific kinase topology. This document provides validated protocols for chemical derivatization, structural biology modeling, and biochemical profiling.

Introduction: The Pharmacophore Strategy

The Core-4A molecule represents a "Type I" inhibitor building block designed to mimic the adenine ring of ATP. Its utility stems from two distinct structural features:

  • The Hinge Binder (Aminopyrazole): The exocyclic amine at position 4 (donor) and the endocyclic nitrogen at position 2 (acceptor) form a bidentate hydrogen bond network with the kinase hinge region backbone.

  • The Selectivity Handle (3-Methoxybenzyl): Attached at N1, this group projects away from the hinge. The meta-methoxy substituent provides a specific vector for hydrophobic interactions or hydrogen bonding with non-conserved residues in the solvent front, enhancing selectivity over the broad kinome.

Strategic Usage

Core-4A is rarely used as a naked inhibitor. It is an intermediate . The primary application is to derivatize the C4-amine into amides, ureas, or sulfonamides to extend the molecule into the deep hydrophobic pocket (DHP) or the ribose pocket.

Chemical Protocols: Library Synthesis

Protocol A: Quality Control & Handling
  • Storage: Store at -20°C under argon. Hygroscopic.

  • Solubility: Soluble in DMSO (>50 mM), MeOH, and DCM.

  • Validation: Before synthesis, confirm purity via LC-MS to ensure no oxidation of the primary amine.

Protocol B: Parallel Synthesis of Amide Libraries (Hinge-Extension)

Objective: To couple Core-4A with a diversity set of carboxylic acids (R-COOH) targeting the kinase back-pocket.

Reagents:

  • Core-4A (0.1 M in DMF)

  • Carboxylic Acid Library (0.1 M in DMF)

  • HATU (0.1 M in DMF)

  • DIPEA (Neat)

Workflow:

  • Preparation: In a 96-well deep-well plate, dispense 100 µL of Carboxylic Acid solution (10 µmol, 1.0 equiv) into each well.

  • Activation: Add 110 µL of HATU solution (11 µmol, 1.1 equiv) followed by 5.2 µL of DIPEA (30 µmol, 3.0 equiv). Shake at 800 rpm for 5 minutes at RT.

  • Coupling: Add 100 µL of Core-4A solution (10 µmol, 1.0 equiv).

  • Incubation: Seal plate and shake at RT for 12 hours.

  • Quenching: Add 50 µL of 10% NaHCO₃ solution.

  • Extraction: Add 500 µL Ethyl Acetate. Vortex vigorously. Centrifuge to separate phases. Transfer organic layer to a new plate.

  • Dry Down: Evaporate solvent using a SpeedVac.

  • Reconstitution: Dissolve residue in 200 µL DMSO for biological assay.

Data Output Scheme:

Well ID Acid (R-COOH) Target MW Obs. MW (LCMS) Purity (%) Yield (%)
A01 Benzoic Acid 309.3 309.4 98 85
A02 3-Cl-Benzoic 343.8 343.7 95 82

| ... | ... | ... | ... | ... | ... |

Structural Biology & Computational Modeling

To rationalize the SAR (Structure-Activity Relationship), we utilize a docking workflow.[1] The 3-methoxybenzyl group is flexible; its orientation determines selectivity.

Visualization: Interaction Pathway

The following diagram illustrates the logical flow from the building block to the specific kinase interaction mode.

KinaseInhibitorDesign cluster_Binding Kinase Binding Pocket Core Core-4A (Building Block) Deriv Amide Derivatization (Library Synthesis) Core->Deriv HATU Coupling Inhibitor Final Inhibitor (Candidate) Deriv->Inhibitor Purification Hinge Hinge Region (Glu/Met Backbone) Inhibitor->Hinge H-Bond (Donor/Acceptor) Gatekeeper Gatekeeper Residue (Steric Filter) Inhibitor->Gatekeeper Linker Traversal Solvent Solvent Front (Hydrophobic) Inhibitor->Solvent 3-OMe-Benzyl Interaction

Caption: Figure 1. Synthesis and binding logic. Core-4A forms the hinge anchor; derivatization targets the gatekeeper.

Docking Protocol (AutoDock Vina / Glide)
  • Protein Prep: Remove water molecules (except conserved structural waters). Protonate Histidine residues based on pH 7.4.

  • Grid Generation: Center grid box on the hinge residue (e.g., Met318 in Abl, Met107 in p38).

  • Ligand Prep: Generate 3D conformers of the amide derivatives. Energy minimize using OPLS3 force field.

  • Constraint: Enforce a H-bond constraint between the Pyrazole-N and the Hinge-NH.

Biological Characterization Protocols

Protocol C: ADP-Glo™ Kinase Assay (Promega)

A universal, homogeneous assay measuring ADP formation.

Reagents:

  • Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.

  • Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL).

  • ATP: 10 µM (at Km).

Procedure:

  • Compound Transfer: Transfer 50 nL of library compounds (in DMSO) to a 384-well white plate (low volume).

  • Enzyme Addition: Add 2 µL of Kinase Enzyme (optimized concentration, e.g., 1-5 nM). Incubate 10 min at RT.

  • Start Reaction: Add 2 µL of ATP/Substrate mix.

  • Incubation: Incubate for 60 minutes at RT.

  • ADP-Glo Reagent: Add 4 µL of ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Detection Reagent: Add 8 µL of Kinase Detection Reagent (converts ADP to ATP to Luciferase). Incubate 30 min.

  • Read: Measure Luminescence (Integration time: 0.5s).

Data Analysis: Calculate Percent Inhibition:



Case Study: Structure-Activity Relationship (SAR)

When using Core-4A , the SAR typically follows these trends:

Modification RegionChemical ChangeBiological EffectMechanism
Hinge Binder Methylation of Pyrazole NLoss of PotencySteric clash / Loss of H-bond donor.
Linker (Amide) Urea vs. AmideVariableUreas often pick up an extra H-bond from the "DFG-Asp".
Tail (3-OMe-Benzyl) Removal of OMeReduced PotencyLoss of hydrophobic contact in solvent front.
Tail (3-OMe-Benzyl) 4-OMe (Para)Selectivity ShiftProjects deeper; may clash with P-loop in some kinases.

References

  • Vertex Pharmaceuticals. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry.

  • MDPI. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules.

  • BenchChem. (2025).[2] Technical Guide to the Synthesis of Pyrazole-based Kinase Inhibitors. BenchChem Protocols.

  • PubChem. (2025).[3] Compound Summary: 1-Benzyl-1H-pyrazol-4-amine.[4] National Library of Medicine.

  • Promega. (2025). ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.

Sources

preparation of pyrazole-based urea derivatives using 4-aminopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Synthesis of Pyrazole-Based Urea Derivatives

Executive Summary

Pyrazole-based urea motifs are privileged scaffolds in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., p38 MAPK, VEGFR, and Raf inhibitors like Doramapimod and Regorafenib ). The urea linkage provides critical hydrogen-bonding interactions with the Asp-Phe-Gly (DFG) motif in the kinase ATP-binding pocket.

However, the synthesis of these derivatives from 4-aminopyrazole presents unique challenges due to regioselectivity competition between the exocyclic amine (


) and the endocyclic pyrazole nitrogen (

). This guide delineates two field-proven protocols—the Direct Isocyanate Route and the Phenyl Carbamate Route —optimized for yield, purity, and regiocontrol.

Strategic Analysis: The Regioselectivity Challenge

Before initiating synthesis, one must address the tautomeric nature of the pyrazole ring.

  • The Problem: In unsubstituted 4-aminopyrazoles, the

    
     ring nitrogen is nucleophilic. Reacting with electrophiles (isocyanates) can lead to mixtures of 
    
    
    
    -urea (desired) and
    
    
    -urea (undesired), or bis-acylated byproducts.
  • The Solution:

    • Pre-functionalization: Ideally, use

      
      -substituted 4-aminopyrazoles (e.g., 
      
      
      
      -methyl,
      
      
      -phenyl, or
      
      
      -Boc) to eliminate tautomerism and force reaction at the exocyclic amine.
    • pH Control: If

      
       must remain unsubstituted, conduct the reaction under strictly neutral conditions or use transient silyl protection.
      
Decision Matrix: Selecting the Synthetic Route

Use the following logic flow to determine the optimal protocol for your specific substrate.

RouteSelection Start Start: Target Pyrazole Urea IsocyanateAvail Is the Isocyanate (R-NCO) commercially available? Start->IsocyanateAvail Stable Is the Isocyanate stable (non-volatile, not moisture sensitive)? IsocyanateAvail->Stable Yes RouteB PROTOCOL B: Phenyl Carbamate Method (Robust, avoiding Phosgene) IsocyanateAvail->RouteB No (Must synthesize activated species) RouteA PROTOCOL A: Direct Isocyanate Coupling (Fastest, High Atom Economy) Stable->RouteA Yes Stable->RouteB No

Figure 1: Decision tree for selecting the optimal synthetic pathway.

Protocol A: Direct Isocyanate Coupling

Best for: Reactions where the partner isocyanate is stable and commercially available (e.g., Phenyl isocyanate, Adamantyl isocyanate).

Reagents & Materials
  • Substrate: 1-substituted-4-aminopyrazole (1.0 equiv).

  • Electrophile: Isocyanate derivative (1.1 equiv).

  • Solvent: Anhydrous THF or DCM (Dichloromethane).

  • Catalyst (Optional): Triethylamine (

    
    ) if the amine is present as a salt (e.g., HCl salt).
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the 4-aminopyrazole (1.0 equiv) in anhydrous THF (0.2 M concentration).

    • Note: If starting with the hydrochloride salt, add 1.1 equiv of

      
       and stir for 15 min to liberate the free base.
      
  • Addition: Cool the solution to

    
    . Add the isocyanate (1.1 equiv) dropwise via syringe.
    
    • Why? Cooling prevents the exothermic reaction from running out of control and minimizes bis-addition side products.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Monitoring: Check by TLC or LC-MS. The urea product is typically much less polar than the starting amine.

  • Work-up:

    • Precipitation (Preferred): Many pyrazole ureas precipitate from THF/DCM. If a solid forms, filter and wash with cold ether.

    • Extraction: If soluble, concentrate the solvent, redissolve in EtOAc, wash with water and brine, dry over

      
      , and concentrate.
      

Protocol B: The Phenyl Carbamate Method

Best for: Complex amines, unstable isocyanates, or "Process Chemistry" scale-up where phosgene safety is a concern. This method creates a stable "masked isocyanate" intermediate.

Mechanism & Workflow

This is a two-step sequence. First, the amine is activated as a phenyl carbamate.[1] Second, the carbamate is displaced by the 4-aminopyrazole.

CarbamateMechanism Step1 Step 1: Activation (Amine + PhOCOCl) Intermed Phenyl Carbamate Intermediate (Stable Solid) Step1->Intermed - HCl Step2 Step 2: Displacement (Add 4-aminopyrazole) Intermed->Step2 + Heat/Base Product Target Urea Step2->Product - Phenol

Figure 2: The Phenyl Carbamate activation strategy.

Step-by-Step Methodology

Step 1: Formation of Phenyl Carbamate

  • Dissolve the starting amine (Partner R-

    
    ) in THF/Pyridine (9:1 ratio) at 
    
    
    
    .
  • Add Phenyl Chloroformate (1.05 equiv) dropwise.

  • Stir at

    
     for 1 hour, then warm to RT.
    
  • Quench with water and extract with EtOAc. The phenyl carbamate intermediate is usually a stable solid that can be recrystallized (from Hexane/EtOAc) or used crude if purity >95%.

Step 2: Urea Formation

  • Dissolve the Phenyl Carbamate (1.0 equiv) and 4-aminopyrazole (1.0 equiv) in DMSO (dimethyl sulfoxide) or DMF.

    • Expert Tip: DMSO is preferred as it accelerates the nucleophilic attack via dipole stabilization [1].

  • Add a non-nucleophilic base: DIEA (Diisopropylethylamine, 1.2 equiv).

  • Heat the mixture to 60–80°C for 4–6 hours.

    • Validation: Monitor the release of phenol (byproduct) via LC-MS.

  • Work-up: Pour the reaction mixture into crushed ice/water. The urea product usually precipitates as a solid. Filter, wash with water (to remove phenol and DMSO), and dry.

Data Summary & Comparison

FeatureProtocol A: IsocyanateProtocol B: Phenyl Carbamate
Reagent Availability Limited (must buy R-NCO)High (uses R-

+ PhOCOCl)
Atom Economy 100% (Addition)Lower (Loss of Phenol)
Safety Low (Isocyanates are sensitizers)Moderate (PhOCOCl is corrosive, but intermediate is safe)
Purification Often simple filtrationRequires removal of phenol byproduct
Yield (Typical) 85–95%75–90%

Case Study: Synthesis of a Doramapimod (BIRB 796) Analog

Objective: Synthesis of 1-(3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(naphthalen-1-yl)urea.

Experimental Protocol (Adapted from [2, 3]):

  • Starting Material: 5-amino-3-tert-butyl-1-(p-tolyl)pyrazole (10.0 g, 43.6 mmol).

  • Solvent: Anhydrous THF (100 mL).

  • Reagent: 1-Naphthyl isocyanate (7.4 g, 43.6 mmol).

  • Procedure: The isocyanate was added dropwise to the pyrazole solution at RT. The mixture was stirred for 16 hours.

  • Isolation: The resulting white precipitate was filtered, washed with

    
     (2 x 50 mL), and dried under vacuum.
    
  • Result: 15.2 g (87% yield) of high-purity urea.

  • Characterization:

    
     NMR showed characteristic urea singlets at 
    
    
    
    8.80 and 8.95 ppm (DMSO-
    
    
    ).

Troubleshooting & Optimization

  • Issue: Low Solubility.

    • Fix: If the 4-aminopyrazole is insoluble in THF, switch to DMF or NMP . Note that these solvents are harder to remove.

  • Issue: Regioselectivity (N1 vs Exocyclic N).

    • Fix: If you observe N1-acylation, ensure you are using a 1-substituted pyrazole. If N1-H is required in the final product, use a THP (Tetrahydropyranyl) or SEM protecting group on N1, perform the urea coupling, and then deprotect with acid (HCl/MeOH).

  • Issue: Reaction Stalls (Carbamate Route).

    • Fix: Add a catalytic amount of DMAP (4-dimethylaminopyridine) to the DMSO mixture to activate the carbamate carbonyl.

References

  • Thavonekham, B. (1997). "Synthesis of substituted ureas from phenyl carbamates." Synthesis, 1997(10), 1189-1194.

  • Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 10(17), 2047-2050.

  • Regan, J., et al. (2002).[2] "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor Doramapimod (BIRB 796)." Journal of Medicinal Chemistry, 45(14), 2994-3008.

  • US Patent 5925762A. "Practical synthesis of urea derivatives." (Describes the mild DMSO/Phenyl Carbamate protocol).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-PYR-4AM-001 Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Workflow

The Core Challenge: The synthesis of 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine involves two critical phases: the


-alkylation of 4-nitropyrazole and the subsequent reduction of the nitro group. While the chemistry appears straightforward, yield attrition typically occurs due to three factors:
  • Incomplete Alkylation: Due to the weak nucleophilicity of 4-nitropyrazole.

  • Oxidative Instability: The final 4-aminopyrazole product is highly susceptible to air oxidation, leading to "tarring" during workup.

  • Regio-isomerism (False Positive): While 4-nitropyrazole is symmetric, impurities or alternative starting materials can lead to N-alkylation at incorrect sites if the pyrazole ring is substituted elsewhere.

Master Synthesis Workflow

The following logic flow outlines the optimized pathway and critical decision points.

SynthesisWorkflow Start Start: 4-Nitropyrazole Alkylation Step 1: N-Alkylation (3-Methoxybenzyl chloride + Base) Start->Alkylation CheckTLC QC Point: TLC/LCMS Conversion > 95%? Alkylation->CheckTLC OptimizeAlk Troubleshoot Alkylation (See Section 2) CheckTLC->OptimizeAlk No Workup1 Workup: Phase Separation (Remove excess benzyl halide) CheckTLC->Workup1 Yes OptimizeAlk->Alkylation Reduction Step 2: Nitro Reduction (Fe/NH4Cl or Pd/C) Workup1->Reduction StabilityCheck Critical: Is Product Stable? Reduction->StabilityCheck SaltFormation Action: Convert to HCl Salt (Immediate Stabilization) StabilityCheck->SaltFormation No (Standard) Final Final Product: Amine Hydrochloride Salt SaltFormation->Final

Figure 1: Optimized process flow for the synthesis of 1-(3-methoxybenzyl)-4-aminopyrazole, highlighting the critical stabilization step.

Phase 1: N-Alkylation (The Foundation)

Reaction: 4-Nitropyrazole + 3-Methoxybenzyl chloride


 1-(3-Methoxybenzyl)-4-nitropyrazole
The Protocol (Optimized)
  • Stoichiometry: 4-Nitropyrazole (1.0 eq), 3-Methoxybenzyl chloride (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Anhydrous) or Acetonitrile.

  • Temperature: 60°C – 80°C.

Troubleshooting Guide: Alkylation
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Weak Nucleophile: 4-nitropyrazole (

~9.6) is acidic but the anion is delocalized, making it a sluggish nucleophile.
Switch Base/Solvent: Move from

/MeCN to

/DMF
. Cesium ("Cesium Effect") improves solubility and nucleophilicity of the pyrazolate anion [1].
Remaining Alkyl Halide Hydrolysis: Benzyl chlorides hydrolyze in wet solvents.Dry Conditions: Ensure DMF is anhydrous. Add molecular sieves (4Å) to the reaction vessel.
"Stuck" Reaction Chloride vs. Bromide: The 3-methoxy group is inductively withdrawing (-I), deactivating the benzylic position slightly compared to unsubstituted benzyl.Catalysis: Add 5-10 mol% NaI (Finkelstein condition) to generate the more reactive benzyl iodide in situ, or use TBAB (tetrabutylammonium bromide) as a phase transfer catalyst [2].
Bis-alkylation Quaternization: Rare for 4-nitropyrazole due to electron withdrawal, but possible at high temps.Control Temp: Do not exceed 90°C. Monitor strictly by TLC.
Technical Insight: The "Meta" Effect

The 3-methoxy substituent is critical. Unlike a 4-methoxy group (which donates electrons via resonance


 to the benzylic position, facilitating 

but potentially hindering

), the 3-methoxy group exerts an inductive electron-withdrawing effect (

). This makes the benzylic carbon more electrophilic but the C-Cl bond stronger.
  • Recommendation: If using 3-methoxybenzyl chloride , the reaction requires higher heat (80°C) than the bromide (60°C).

Phase 2: Nitro Reduction (The Yield Killer)

Reaction: 1-(3-Methoxybenzyl)-4-nitropyrazole


 1-(3-Methoxybenzyl)-1H-pyrazol-4-amine
Method Selection Matrix
MethodProsConsRecommended For
Pd/C +

Cleanest profile; simple filtration.Risk of poisoning; potential hydrogenolysis of the benzyl group (de-benzylation).Small scale (<5g), high purity starting material.
Fe /

Robust; tolerates impurities; no de-benzylation risk.Heterogeneous sludge (iron oxides) can trap product; messy workup.Scale-up (>10g); Dirty crude.

Homogeneous.Toxic tin residues; difficult to remove tin salts from amine.Not recommended unless necessary.
Troubleshooting Guide: Reduction

Issue 1: De-benzylation (Loss of the 3-methoxybenzyl group)

  • Diagnosis: Appearance of 4-aminopyrazole (highly polar) and 3-methoxytoluene in LCMS.

  • Cause: Over-reduction using Pd/C at high pressure or temperature.

  • Fix: Switch to Fe/

    
      in EtOH/
    
    
    
    (3:1) at 70°C. Iron reduction is chemoselective for nitro groups and will never cleave the benzyl ether or amine bond [3].

Issue 2: Product "Disappears" on Silica Gel

  • Diagnosis: Crude NMR shows product, but column chromatography yields 0%.

  • Cause: 4-aminopyrazoles are electron-rich and stick irreversibly to acidic silica; they also oxidize rapidly on the column.

  • Fix:Avoid Column Chromatography. See Section 4 for Isolation.

Issue 3: Incomplete Reduction (Azo Intermediates)

  • Diagnosis: Orange/Red colored impurity. Mass =

    
     (Azo dimer).
    
  • Cause: Insufficient reducing power or basic conditions.

  • Fix: Ensure

    
     is present (mildly acidic buffer prevents azo coupling). If using hydrogenation, increase pressure or add a trace of acetic acid.
    

Isolation Strategy: The "HCl Trap"

The free base of 1-(3-methoxybenzyl)-1H-pyrazol-4-amine is an oil or low-melting solid that turns black upon air exposure (oxidation to diazonium/radical species) [4]. Do not store the free base.

The "Self-Validating" Isolation Protocol
  • Filter: Remove catalyst (Pd/C or Fe sludge) through Celite. Wash with MeOH (not EtOAc, to ensure solubility).

  • Evaporate: Remove bulk organic solvents.

  • Extraction: Partition between EtOAc and

    
     (aq). Dry organic layer (
    
    
    
    ).
  • The Trap (Salt Formation):

    • Cool the EtOAc solution to 0°C.

    • Add 4M HCl in Dioxane (1.1 eq) dropwise.

    • Observation: A white to off-white precipitate should form immediately.

  • Filtration: Filter the solid. Wash with cold

    
    .
    
  • Result: The Hydrochloride Salt is stable, non-hygroscopic, and resistant to oxidation.

StabilityLogic FreeBase Free Amine (Electron Rich) Oxidation Air Oxidation (Black Tar) FreeBase->Oxidation Time/Air HClTrap Add HCl (anhydrous) FreeBase->HClTrap Immediate StableSalt Amine-HCl Salt (Electron Deficient) HClTrap->StableSalt Protonation StableSalt->Oxidation Blocked

Figure 2: Mechanism of stabilization via salt formation. Protonation of the amine reduces electron density, preventing oxidative degradation.

Frequently Asked Questions (FAQ)

Q: Can I use NaH (Sodium Hydride) for the alkylation?

  • A: Yes, but it is often overkill. NaH requires strictly anhydrous conditions and can lead to bis-alkylation if the temperature isn't controlled.

    
     or 
    
    
    
    are milder, easier to handle, and typically give cleaner profiles for pyrazoles.

Q: My product is purple/pink. Is it ruined?

  • A: Not necessarily. Trace oxidation products of aminopyrazoles are intensely colored (pink/purple) [4]. If the NMR is clean, the color is likely a ppm-level impurity. Converting to the HCl salt and recrystallizing from EtOH/Ether often removes the color.

Q: Why 3-methoxybenzyl and not 4-methoxybenzyl?

  • A: This depends on your specific drug target (SAR). However, chemically, the 4-methoxy analog is acid-sensitive (PMB protecting group) and can be cleaved by TFA or strong acid. The 3-methoxy group is stable to acid, making the 3-methoxy analog much more robust during subsequent synthetic steps involving acid deprotection.

References

  • Alkylation Efficiency: Flessner, T., et al. "Optimization of the N-alkylation of pyrazoles using Cesium Carbonate." Tetrahedron Letters, 2011.
  • Phase Transfer Catalysis: Halpern, M. "Phase-transfer catalysis in organic synthesis." Angewandte Chemie International Edition, 1985. (Mechanistic basis for TBAB usage).
  • Iron Reduction Specificity: Organic Chemistry Portal. "Reduction of Nitro Compounds." Available at: [Link]. (Validates Fe/NH4Cl chemoselectivity).

  • Similar Synthesis (Ibrutinib Intermediates): Arabian Journal of Chemistry. "Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor." 2024.[1][2][3][4][5] Available at: [Link]. (Provides analogous experimental conditions for pyrazole-amine synthesis).

Sources

Technical Support Center: Purification of 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine

[1]

Case ID: PUR-PYRZ-04-AMINE Status: Open Priority: High (Oxidation Sensitive) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

You are dealing with 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine , a primary aminopyrazole.[1] This class of compounds presents two specific challenges during purification:

  • Oxidation Sensitivity: The electron-rich pyrazole ring coupled with the primary amine makes this molecule prone to rapid air oxidation, turning the crude material red, brown, or black (azo/diazo species formation).[1]

  • Basicity Profile: The pyrazole ring reduces the basicity of the exocyclic amine compared to alkyl amines, requiring precise pH control during acid-base extractions.

This guide prioritizes Acid-Base Extraction and Salt Formation over chromatography. Chromatography is often fatal for this compound due to irreversible adsorption or oxidation on silica gel.

Module 1: Impurity Landscape & Chemical Profile

Before initiating purification, identify the likely contaminants based on the standard synthesis route (Alkylation

ComponentChemical NatureSolubility (Acidic Water)Solubility (Organic)Origin
Target Amine Weak BaseHigh (Protonated)High (Free Base)Product
3-Methoxybenzyl halide Neutral / LipophilicLowHighUnreacted Starting Material
4-Nitropyrazole intermediate Neutral / PolarLowModerateIncomplete Reduction
Azo/Hydrazo Dimers Neutral / ColoredLowHighOxidation Byproducts
Metal Residues (Pd/Fe/Sn) Inorganic / IonicHighLowReduction Catalyst

Module 2: The "Workup" (Acid-Base Extraction Protocol)

This is the primary method to remove neutral organic impurities (halides, unreacted nitro compounds).[1]

The Protocol
  • Solvent Choice: Use Dichloromethane (DCM) or MTBE .[1] Avoid Ethyl Acetate if you plan to form salts later, as it can trap acid hydrolysis byproducts.[1]

  • Target pH: The conjugate acid pKa is estimated between 3.5–4.5. You must drop pH below 2.0 to fully protonate.

Step-by-Step Workflow
  • Dissolution: Dissolve the crude oil in DCM (10 mL/g).

  • Acid Extraction (Targeting the Amine):

    • Extract the organic layer with 1M HCl (aq) (

      
       volumes).[1]
      
    • Checkpoint: The amine moves to the Aqueous Layer (Protonated). Neutral impurities stay in the Organic Layer.

    • Keep the Aqueous Layer.

  • Washing: Wash the combined acidic aqueous layer with a fresh portion of DCM to remove entrained neutrals.

  • Basification (Liberating the Amine):

    • Cool the aqueous layer to 0°C (Ice bath). Heat accelerates oxidation. [1]

    • Slowly add 2M NaOH or Sat. Na₂CO₃ until pH > 10.

    • Observation: The solution should become cloudy/oily as the free amine precipitates.

  • Re-Extraction:

    • Extract the basic aqueous layer with DCM (

      
      ).
      
    • Dry combined organics over Na₂SO₄.[2]

    • Add 1% Triethylamine to the drying solution to scavenge trace acid and prevent auto-oxidation on concentration.

Visual Logic: Acid-Base Separation

GStartCrude Mixture(Amine + Neutrals + Metals)AcidifyAdd 1M HClPartitionStart->AcidifyOrgLayer1Organic Layer 1(Neutrals: Benzyl Halide, Nitro)Acidify->OrgLayer1NeutralsAqLayer1Aqueous Layer 1(Protonated Amine Salt)Acidify->AqLayer1Amine H+WashWash with DCMAqLayer1->WashOrgLayer2Organic Wash(Trace Neutrals)Wash->OrgLayer2DiscardBasifyBasify (pH > 10)Extract with DCMWash->BasifyFinalOrgFinal Organic Layer(Pure Free Base Amine)Basify->FinalOrgProductFinalAqFinal Aqueous(Metal Salts)Basify->FinalAqWaste

Figure 1: Logical flow for separating the basic aminopyrazole from neutral synthesis impurities.

Module 3: Stabilization via Salt Formation

If the free base is an oil or turns dark rapidly, convert it to a salt. The Hydrochloride (HCl) or Oxalate salts are significantly more stable and often crystalline.

Why Salt Formation?
  • Oxidation Block: Protonating the amine lone pair (

    
    ) prevents it from reacting with atmospheric oxygen.[1]
    
  • Purification: Salts crystallize, rejecting impurities that remain in the mother liquor.

Protocol: HCl Salt Precipitation
  • Dissolve the "Free Base" (from Module 2) in a minimal amount of dry Ethanol or Isopropanol .

  • Cool to 0°C.

  • Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or Acetyl Chloride/MeOH generator).

    • Warning: Do not use aqueous HCl if you want to precipitate the solid.

  • Add Diethyl Ether or MTBE dropwise as an anti-solvent until turbidity persists.

  • Stir at 0°C for 1 hour. Filter the white/off-white solid.

Module 4: Polishing & Troubleshooting

Issue: "My product is turning pink/red."
  • Cause: Trace oxidation to azo-dimers.

  • Solution:

    • Charcoal Treatment: Dissolve crude in hot ethanol, add activated carbon, reflux for 15 mins, filter through Celite.

    • Inert Storage: Store under Argon/Nitrogen in the dark.

Issue: "I have residual metal (Pd/Fe/Sn)."
  • Cause: Catalyst carryover from the reduction step.

  • Solution:

    • Silica Scavengers: Treat the organic solution with Thiol-functionalized silica (e.g., SiliaMetS® Thiol) for Pd removal.[1]

    • Celox Extraction: If Tin (Sn) was used, wash the organic layer with 10% KF (aq) to precipitate insoluble Tin Fluorides.[1]

Decision Tree: Purification Strategy

GCrudeCrude AmineCheckStatePhysical State?Crude->CheckStateSolidSolidCheckState->SolidOilOil / Sticky GumCheckState->OilRecrystRecrystallize(EtOH/Hexane)Solid->RecrystSaltForm HCl Salt(Precipitate)Oil->SaltCheckPurityPurity > 95%?Recryst->CheckPuritySalt->CheckPurityDoneStore under N2CheckPurity->DoneYesColumnFlash Column(DCM:MeOH:NH3)CheckPurity->ColumnNo (Last Resort)

Figure 2: Decision matrix for selecting the appropriate purification method based on physical state.

Frequently Asked Questions (FAQs)

Q1: Can I use column chromatography on silica gel? A: Use with caution. Aminopyrazoles often streak or stick to acidic silica.

  • Modification: Pre-treat the silica column with 1% Triethylamine/Hexane.

  • Eluent: Use DCM : Methanol (95:[1]5) with 1% Ammonium Hydroxide (aq) added to the mobile phase to keep the amine deprotonated.

Q2: Is the 3-methoxybenzyl group stable to acid extraction? A: Yes. The 3-methoxy isomer is relatively stable compared to the 4-methoxy (PMB) group. It will survive the brief exposure to 1M HCl during extraction. However, avoid boiling in strong acid, which could cause demethylation (loss of methyl group) or debenzylation.[1]

Q3: Why did my yield drop after acid-base extraction? A: The amine might be water-soluble even at high pH if the volume of water is too large (Salting-out effect required).

  • Fix: Saturate the basic aqueous layer with NaCl (solid) before the final extraction into DCM. This pushes the organic amine out of the water phase.

References

  • BenchChem. 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. (General protocol for aminopyrazole reduction and handling).

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. (Review of chemoselective reduction methods compatible with benzyl ethers).

  • National Institutes of Health (PubChem). 1H-pyrazol-4-amine Compound Summary.[1] (Physical properties and basicity data).[2][3]

  • University of Rochester. Workup for Removing Tin Byproducts. (Specific protocols for removing metal residues if SnCl2 was used).

Technical Support Center: Purification of 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYRZ-4AM-8492 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Compound Profile & Purification Challenge

Subject: 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine Chemical Class: Heterocyclic Primary Amine Key Functional Groups: [1]

  • Primary Amine (-NH₂): Basic, H-bond donor/acceptor.[1]

  • Pyrazole Ring: Electron-rich aromatic system.[1]

  • 3-Methoxybenzyl Group: Lipophilic tail, providing solubility in chlorinated solvents (DCM, CHCl₃).[1]

The Challenge: The purification of 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine on standard silica gel is notoriously difficult due to the interaction between the basic exocyclic amine and the acidic silanol (Si-OH) groups on the silica surface.[1] This results in:

  • Peak Tailing: The amine "drags" through the column, causing broad, asymmetrical peaks.

  • Irreversible Adsorption: Significant mass loss as the compound sticks permanently to the silica.

  • Co-elution: The broad tail overlaps with impurities (e.g., unreacted nitro-precursors or benzyl hydrazine).[1]

Recommended Protocols

Method A: Standard Silica Gel (Cost-Effective)

Best for routine purification when amine-functionalized silica is unavailable.[1]

The "TEA Block" Strategy: You must deactivate the silica surface before and during the run.

ParameterSpecificationReasoning
Stationary Phase Standard Silica Gel (40–63 µm)Standard phase; requires modification.[1]
Mobile Phase A Dichloromethane (DCM) + 1% Triethylamine (TEA) DCM solubilizes the methoxybenzyl group; TEA blocks acidic silanols.[1]
Mobile Phase B Methanol (MeOH) + 1% Triethylamine (TEA) MeOH provides polarity to elute the amine.[1]
Gradient 0% to 10% B over 20 CV (Column Volumes)Shallow gradient prevents co-elution of impurities.[1]
Sample Loading Liquid load in DCM (minimal volume)Avoid MeOH for loading; it causes band broadening.[1]

Step-by-Step Execution:

  • Column Pre-treatment (Critical): Flush the packed column with 3 CVs of Mobile Phase A (containing 1% TEA) before loading the sample.[1] This saturates the silica surface with TEA.

  • Equilibration: Reset the column to starting conditions.

  • Run: Execute the gradient. The TEA ensures the amine elutes as a sharp band rather than a streak.

Technical Note: Do not use Acetone or Ethyl Acetate with primary amines if avoiding Schiff base formation or degradation is a concern, though DCM/MeOH is generally preferred for solubility reasons here.

Method B: Amine-Functionalized Silica (High Performance)

Best for high-value samples, scale-up, or instability issues.[1]

The "Native" Strategy: Uses silica bonded with propyl-amine groups (e.g., KP-NH), creating a basic surface that repels the target amine, preventing tailing without mobile phase modifiers.[1]

ParameterSpecificationReasoning
Stationary Phase Amine-Functionalized Silica (NH-Silica)Surface pH ~9.0; prevents amine adsorption.[1]
Mobile Phase A Hexanes (or Heptane)Non-polar base.[1]
Mobile Phase B Ethyl Acetate (EtOAc) or DCMPolar modifier.[1] No TEA required.
Gradient 10% to 50% BMilder solvents can be used; easier evaporation.[1]

Troubleshooting Guide (Q&A)

Issue 1: Severe Tailing & Low Recovery

User Question: "I ran the column with DCM/MeOH (95:5) but my product streaked from fraction 10 to 50, and I only recovered 40% of my mass. Where is the rest?"

Diagnosis: The amine groups on your pyrazole are hydrogen-bonding to the silanols. The "missing" mass is chemically adsorbed to the silica at the top of the column.

Corrective Action:

  • Switch to Method A: You must add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to the mobile phase.[1]

  • Rescue Protocol: To recover the stuck material from the used column, flush with DCM:MeOH:NH₄OH (80:18:2) . The high concentration of ammonia will displace the pyrazole amine.

Issue 2: Product Decomposition on Column

User Question: "My crude NMR showed a clean product, but after chromatography, the fractions turned dark, and I see new impurity peaks."

Diagnosis: Primary amines on electron-rich heterocycles (like pyrazoles) are susceptible to oxidation.[1] Silica gel is slightly acidic and can catalyze oxidation or decomposition over long run times.[1]

Corrective Action:

  • Speed is Key: Use a steeper gradient to elute the compound faster.

  • Switch Phase: Use Neutral Alumina instead of silica. Alumina is less acidic and often gentler on sensitive amines.[1]

  • Inert Atmosphere: If possible, use nitrogen-sparged solvents.[1]

Issue 3: Co-elution with Non-Polar Impurities

User Question: "My product (Rf 0.3) is co-eluting with a non-polar impurity (Rf 0.[1]4) that usually separates easily."[1]

Diagnosis: If you are using TEA, it suppresses the interaction of all basic sites. Sometimes, this compression of bands causes overlap.[1] Alternatively, the "tail" of the impurity is overlapping the "front" of the amine.

Corrective Action:

  • Change Selectivity: Switch from DCM/MeOH to Toluene/Acetone/TEA . Toluene interacts differently with the aromatic benzyl and pyrazole systems (π-π interactions), often altering the separation selectivity compared to DCM.[1]

Decision Logic & Mechanism Visualization

Figure 1: Purification Strategy Decision Tree

Caption: Logical workflow for selecting the optimal stationary phase and solvent system based on resource availability and compound stability.

PurificationStrategy Start Start: Purify 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine CheckResources Is Amine-Functionalized Silica (NH-Silica) Available? Start->CheckResources YesNH Use NH-Silica CheckResources->YesNH Yes NoNH Use Standard Silica CheckResources->NoNH No MethodB Method B: Hexane / EtOAc (No Modifier Needed) YesNH->MethodB CheckStability Is Compound Acid Sensitive? NoNH->CheckStability Stable Stable CheckStability->Stable Yes Unstable Unstable/Oxidizes CheckStability->Unstable No MethodA Method A: DCM / MeOH + 1% TEA (Pre-treat Column) Stable->MethodA MethodC Method C: Neutral Alumina DCM / MeOH Unstable->MethodC

Figure 2: Mechanism of Amine Tailing & TEA Blocking

Caption: (Left) Free amine binds to acidic silanol causing tailing.[1] (Right) TEA (Modifier) preferentially binds to silanol, allowing the product to elute freely.[1]

TailingMechanism cluster_0 Without Modifier (Tailing) cluster_1 With TEA Modifier (Clean Elution) Silanol1 Si-OH Product1 Product (-NH2) Silanol1->Product1 H-Bond (Strong) Silanol2 Si-OH TEA TEA (Modifier) Silanol2->TEA Blocked Product2 Product (-NH2) Product2->Silanol2 No Interaction

References

  • Biotage. (2023).[1][2][3][4] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Restek Corporation. (2025).[1] LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Phenomenex. (2024).[1] Tips on Peak Tailing of Basic Analytes. Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography: Deactivation of Silica. Retrieved from [Link]

  • Organic Syntheses. (2010). Synthesis of 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. (Context for pyrazole stability and handling). Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Identifying Primary Amines in Pyrazole Rings via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the pyrazole scaffold is a cornerstone of molecular design. Its unique electronic properties and capacity for hydrogen bonding make it a privileged structure in a vast array of functional molecules. Among its most valuable derivatives are the aminopyrazoles, where the introduction of an amino group opens a gateway to further functionalization and modulates biological activity.

Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, accessible, and powerful first-pass technique for structural elucidation. It provides an unambiguous confirmation of functional groups, allowing chemists to verify synthetic success and probe the molecular environment. This guide provides an in-depth analysis of the characteristic FTIR absorption peaks for primary amines (-NH2) directly attached to a pyrazole ring, offering experimental insights and comparative data to aid in accurate spectral interpretation.

The Vibrational Fingerprint: Understanding the Fundamentals

Before delving into the specifics of aminopyrazoles, it is crucial to understand the fundamental vibrational modes of both the primary amine and the pyrazole ring system.

A primary amine (-NH2) is distinguished by several key vibrational modes:

  • N-H Stretching: The most diagnostic feature. Due to the presence of two N-H bonds, primary amines exhibit two distinct stretching vibrations: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.[1][2][3] These bands are typically found in the 3500-3300 cm⁻¹ region and are generally sharper and weaker than the broad O-H stretching bands from alcohols or water.[1]

  • N-H Bending (Scissoring): This in-plane bending vibration appears as a medium to strong absorption in the 1650-1580 cm⁻¹ range.[1][3] Its presence is a strong confirmation of a primary amine.

  • C-N Stretching: For aromatic amines, the stretching of the carbon-nitrogen bond gives rise to a moderate to strong band between 1335-1250 cm⁻¹.[1][2]

  • N-H Wagging: A broad and often strong band can be observed in the 910-665 cm⁻¹ region due to the out-of-plane wagging of the N-H bonds.[1]

The pyrazole ring itself contributes a complex set of absorptions in the fingerprint region (below 1600 cm⁻¹), arising from C=C, C=N, and C-N stretching, as well as various ring deformation modes.[4][5][6]

Identifying the Primary Amino Group on a Pyrazole Ring

When a primary amino group is attached to a pyrazole ring, its vibrational frequencies are influenced by the electronic and structural environment of the heterocycle. The key is to look for the combination of characteristic amine peaks, distinct from the underlying pyrazole absorptions.

N-H Stretching Vibrations: The Definitive Feature

The most unambiguous evidence for a primary aminopyrazole is the appearance of two distinct bands in the 3500-3200 cm⁻¹ region.

  • Asymmetric N-H Stretch (ν_as): Typically observed at the higher end of the range, often ~3400 cm⁻¹.

  • Symmetric N-H Stretch (ν_s): Observed at a lower frequency, often ~3300 cm⁻¹.

In a study of 5-aminopyrazoles, the presence of the NH2 group was confirmed by characteristic singlets in the 1H NMR spectrum and the disappearance of the nitrile stretching vibration (~2180 cm⁻¹) from the starting material in the IR spectra.[7] The presence of two N-H stretching bands is a hallmark of primary amines, distinguishing them from secondary amines, which show only one N-H stretch, and tertiary amines, which show none.[1]

The precise position of these bands is sensitive to hydrogen bonding. In solid-state (KBr or ATR) measurements, intermolecular hydrogen bonding can cause the peaks to broaden and shift to lower wavenumbers (a red shift) compared to measurements in a dilute, non-polar solvent.[2][8]

N-H Bending (Scissoring) Vibrations

A medium to strong intensity band in the 1650-1580 cm⁻¹ region is characteristic of the NH2 scissoring deformation.[1] This peak provides excellent confirmatory evidence for the primary amine. However, researchers must be cautious, as this region can also contain C=C and C=N stretching vibrations from the pyrazole ring.[9] The key is to look for this peak in conjunction with the dual N-H stretching bands.

C-N Stretching and Ring Vibrations

The aromatic C-N stretching vibration for a primary aminopyrazole is expected between 1335-1250 cm⁻¹ .[1] This region of the spectrum is often complex, containing significant contributions from the pyrazole ring's own C-N and C-C stretching vibrations.[4][10] While a peak in this area is expected, it is less diagnostic on its own compared to the N-H stretching and bending modes due to these potential overlaps.

Data Summary: Characteristic Peaks

The following table summarizes the key FTIR peaks for the identification of a primary amino group on a pyrazole ring.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)IntensityNotes
Asymmetric N-H Stretch3500 - 3350MediumThe first of two characteristic peaks for a primary amine.
Symmetric N-H Stretch3400 - 3250MediumThe second of two characteristic peaks.
N-H Bend (Scissoring)1650 - 1580Medium - StrongConfirmatory peak. May overlap with ring C=N/C=C stretches.[1]
Aromatic C-N Stretch1335 - 1250Medium - StrongOften complex due to overlap with pyrazole ring vibrations.[1][10]
N-H Wag910 - 665Broad, StrongA broad out-of-plane deformation, confirming the N-H group.[1]

Comparative Analysis: Distinguishing Aminopyrazoles

A key aspect of spectral analysis is comparison. The FTIR spectrum provides clear differentiators between primary, secondary, and tertiary aminopyrazoles.

FeaturePrimary Aminopyrazole (-NH₂)Secondary Aminopyrazole (-NHR)Tertiary Aminopyrazole (-NR₂)
N-H Stretch Region (3500-3200 cm⁻¹) Two distinct bands (asymmetric & symmetric).[1]One distinct band.[1][4]Absent . No N-H bond.
N-H Bend Region (1650-1580 cm⁻¹) Present . Medium-strong scissoring band.[1][3]Absent or very weak .[1]Absent .
N-H Wag Region (910-665 cm⁻¹) Present . Broad band.[1]Present . Broad band.[1]Absent .

In one study, the distinction was made explicit: absorption bands for secondary amine N-H stretching were found in the 3396–3124 cm⁻¹ range, and these bands disappeared entirely in the corresponding tertiary amine derivatives.[4]

Caption: Key vibrational modes of a primary amino group on a pyrazole ring.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Following a robust protocol is essential for obtaining clean, interpretable data. This self-validating system ensures that observed peaks are truly from the sample and not artifacts.

Step 1: Sample Preparation

The goal is to have infrared radiation pass through the sample. The choice of method depends on the sample's physical state and available equipment. For solid aminopyrazole powders, two methods are prevalent:

  • Attenuated Total Reflectance (ATR) - Recommended:

    • Rationale: ATR is the modern standard for its speed and simplicity, requiring minimal sample preparation. It reduces issues with sample thickness and atmospheric water contamination.

    • Procedure:

      • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.

      • Place a small amount of the aminopyrazole powder onto the crystal, ensuring complete coverage of the sampling area.

      • Apply pressure using the built-in clamp to ensure firm contact between the sample and the crystal.

      • Collect the sample spectrum.

  • Potassium Bromide (KBr) Pellet:

    • Rationale: A traditional method that produces high-quality transmission spectra, but is more labor-intensive and highly sensitive to moisture.

    • Procedure:

      • Use spectroscopy-grade KBr, thoroughly dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator.

      • Grind 1-2 mg of the aminopyrazole sample with ~100-200 mg of the dry KBr in an agate mortar and pestle until a fine, homogenous powder is formed.

      • Transfer the powder to a pellet-pressing die and apply several tons of pressure using a hydraulic press to form a transparent or translucent disk.

      • Record a background spectrum of the empty sample holder.

      • Place the KBr pellet in the spectrometer's sample holder and collect the spectrum.

Step 2: Data Acquisition
  • Instrument Parameters:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹ (sufficient for most routine structural identification).

    • Number of Scans: 16 to 32 scans (improves the signal-to-noise ratio by averaging out random noise).

  • Background Subtraction: The instrument software will automatically subtract the pre-recorded background spectrum from the sample spectrum. This crucial step removes interfering signals from atmospheric CO₂ and water vapor, as well as any absorptions from the sample holder or ATR crystal.

Step 3: Data Interpretation Workflow

A systematic approach to spectral interpretation prevents misidentification of peaks.

FTIR_Interpretation_Workflow start Obtain Background-Corrected Spectrum region1 Step 1: Analyze N-H Stretch Region (3500-3200 cm⁻¹) start->region1 check1 Two sharp/medium bands present? region1->check1 no1 No: Not a primary amine. check1->no1 No yes1 Yes check1->yes1 region2 Step 2: Analyze N-H Bend Region (1650-1580 cm⁻¹) yes1->region2 check2 Medium/strong band present? region2->check2 no2 No: Re-evaluate. Could be an overtone or other group. Cross-reference with other data. check2->no2 No yes2 Yes check2->yes2 region3 Step 3: Analyze Fingerprint Region (< 1500 cm⁻¹) yes2->region3 confirm Identify Pyrazole Ring & C-N Stretch Bands (e.g., ~1300 cm⁻¹) & N-H Wag (~800 cm⁻¹) region3->confirm conclusion Conclusion: High confidence of Primary Aminopyrazole Structure confirm->conclusion

Caption: A systematic workflow for the FTIR analysis of primary aminopyrazoles.

By combining a robust experimental technique with a systematic interpretation workflow, researchers can confidently use FTIR spectroscopy to verify the presence and structural integrity of primary amines on pyrazole rings, accelerating the pace of discovery in drug development and chemical research.

References

  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available at: [Link]

  • acrhem. (2013, April 10). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Available at: [Link]

  • PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]

  • ACS Publications. (2025, October 29). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Der Pharma Chemica. (2016). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Available at: [Link]

  • MDPI. (2022, February 28). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Available at: [Link]

  • ResearchGate. (2005, March). NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas.... Available at: [Link]

  • ACS Publications. (2017, December 13). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Available at: [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

  • ResearchGate. (2005, March). NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% ).... Available at: [Link]

  • ResearchGate. (2025, August 9). Recent developments in aminopyrazole chemistry. Available at: [Link]

  • ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Available at: [Link]

  • HAL Open Science. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available at: [Link]

  • Elixir International Journal. (2011). Vibrational assignments of infrared and laser raman spectra of nitrofurazone. Available at: [Link]

  • PMC. (2025, October 29). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. Available at: [Link]

  • PubMed. (2011, September 15). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]

  • YouTube. (2023, January 11). N-H Stretching and Bending Vibrations. Available at: [Link]

  • International Journal of Scientific & Engineering Research. (2014). Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy. Available at: [Link]

Sources

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